molecular formula C11H13N3O B2635892 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one CAS No. 1710833-80-9

2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one

Cat. No.: B2635892
CAS No.: 1710833-80-9
M. Wt: 203.245
InChI Key: CKVIBBOYXWBLGI-UHFFFAOYSA-N
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Description

The compound 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one is a tricyclic heterocyclic system characterized by a fused pyrido-pyrrolo-pyrimidinone scaffold. Its structure includes a methyl substituent at position 2 and a partially saturated pyrido ring (5,6,7,8-tetrahydro), which distinguishes it from simpler pyrrolo-pyrimidine derivatives . The tetrahydropyrido moiety may enhance metabolic stability and solubility compared to fully aromatic analogs, making it a scaffold of interest in drug discovery .

Properties

IUPAC Name

5-methyl-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-8-10(12-7)11(15)14-5-3-2-4-9(14)13-8/h6,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVIBBOYXWBLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine or alkyl derivatives .

Scientific Research Applications

2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Activity: Comparison with 2-(4-Chlorophenyl)-1-Methyl Analogs

A derivative, 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (Compound 12n ), shares the tetrahydropyrido core but differs in substituents (4-chlorophenyl at position 2 and methyl at position 1). 12n demonstrated potent cytotoxic activity against HeLa cervical cancer cells (IC₅₀ = 6.55 ± 0.31 µM), suggesting that the addition of a lipophilic 4-chlorophenyl group enhances bioactivity. In contrast, the unsubstituted 2-methyl derivative may require structural optimization to achieve comparable efficacy .

Table 1: Cytotoxic Activity of Related Compounds

Compound Name Structural Features IC₅₀ (HeLa Cells) Reference
2-Methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one Methyl at C2; tetrahydro pyrido ring Not reported
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one 4-Cl-phenyl at C2; methyl at N1 6.55 ± 0.31 µM
Anticonvulsant Activity: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines

Pyridofuro-pyrrolo-pyrimidines, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines , exhibit neurotropic properties. At 100 mg/kg, these compounds increased latency to thiosemicarbazide-induced seizures by 1.3–2.3× compared to controls. Their activity surpassed ethosuximide but was inferior to diazepam. Structural differences, such as the furan ring in place of the tetrahydro pyrido moiety, likely influence blood-brain barrier penetration and receptor affinity .

Structural Analogs with Modified Saturation and Substituents
  • 7-Bromo-2,3-dihydrocyclopenta[d]pyrido[1,2-a]pyrimidin-10(1H)-one (CAS 89097-96-1): Incorporates a bromo substituent and a cyclopenta ring instead of pyrrolo. The bromine atom may confer electrophilic reactivity, but biological data are unavailable .
  • 2,3-Dihydropyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one : Lacks the methyl group and has reduced saturation in the pyrrolo ring. This analog highlights the role of ring saturation in modulating conformational flexibility .
Antimicrobial Derivatives with Extended Heterocyclic Systems

Compounds such as 3-{[(3-phenyl-5-thioxo-1,5-dihydro-4-H-1,2,4-triazol-4-yl)imino]methyl}-6,7,8,9-tetrahydropyrazolo[1,5-a][1]benzothieno[2,3-d]pyrimidin-10(4H)-one (Compound 4) feature additional fused rings (e.g., benzothieno).

Key Research Findings and Trends

Substituent Effects : Lipophilic groups (e.g., 4-chlorophenyl) enhance cytotoxic activity, while methyl groups may improve solubility .

Ring Saturation : Partial saturation (e.g., tetrahydro pyrido) balances metabolic stability and conformational rigidity, critical for CNS-active compounds .

Diversity in Heterocyclic Systems: Fused systems like pyridofuro or benzothieno derivatives expand pharmacological profiles but require tailored synthetic routes .

Biological Activity

2-Methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 258.33 g/mol
  • CAS Number : 2059908-10-8

Research indicates that compounds related to 2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one exhibit various mechanisms of action:

  • Antiparasitic Activity : Studies have shown that derivatives of this compound class can exhibit significant antiparasitic activity. For example, modifications in the structure have been linked to enhanced potency against certain parasites with EC50 values in the low micromolar range (e.g., EC50 = 0.064 μM) .
  • Cytotoxic Effects : Preliminary bioassays indicated that related compounds demonstrated cytotoxic activities against various human cancer cell lines. In one study, IC50 values ranged from 40 µg/mL to lower concentrations depending on the specific derivative tested .
  • Kinase Inhibition : Some derivatives have shown inhibitory effects on tyrosine kinases, which are crucial in cellular signaling pathways related to cancer progression .

Biological Activity Data Table

Activity TypeCompound DerivativeEC50/IC50 ValueReference
AntiparasiticN-methyl substituted analog0.064 μM
CytotoxicitySteroidal derivativeIC50 = 40 µg/mL
Kinase InhibitionSelected compound10 μM

Case Studies

  • Antiparasitic Efficacy : A study focused on a series of pyrido[4,3-d]pyrimidine derivatives revealed that specific substitutions significantly enhanced their antiparasitic activity. The study highlighted that compounds with a pyridyl moiety exhibited decreased potency due to metabolic instability but maintained activity through strategic modifications .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of various pyrido derivatives against gastric cancer cell lines. The results demonstrated substantial growth inhibition (75%–84%) at concentrations around 40 µg/mL for several derivatives compared to standard chemotherapeutics like 5-FU .

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